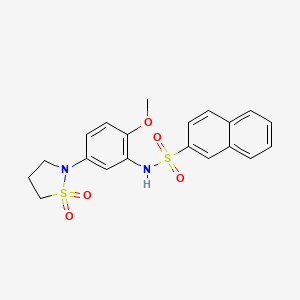

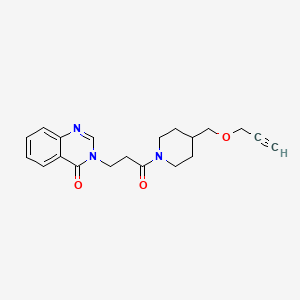

7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-3-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW-501516, and it belongs to the class of drugs called Selective Androgen Receptor Modulators (SARMs). GW-501516 has been found to have a wide range of pharmacological effects, making it a promising candidate for scientific research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The chemical compound 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, as part of a series of novel synthesized compounds, has been explored for its potential antimicrobial properties. Research conducted by Mandala et al. (2013) focused on synthesizing various derivatives and testing their in vitro antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. The research incorporated molecular docking studies, highlighting the correlation between the chemical structure of the derivatives and their inhibitory potency against specific proteins in microbial organisms (Mandala et al., 2013).

Biological Properties and Inhibition of ABCB1

Further investigations into the chemical structure of similar compounds have shed light on their biological properties, particularly their ability to inhibit the activity of ABCB1, a protein known for its role in drug resistance. Colabufo et al. (2008) designed and synthesized new small ABCB1 inhibitors, demonstrating that modifications to the basic side chains of these compounds significantly impact their inhibitory activity. Among the compounds studied, derivatives with N-4-methylpiperazine exhibited potent inhibitory effects, underlining the importance of structural features in their biological activity (Colabufo et al., 2008).

Neuroprotective Effects

In the realm of neuroscience, the compound IMM-H004, closely related to 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, has been identified for its antioxidant and neuroprotective roles. Zuo et al. (2015) highlighted that IMM-H004 could protect against cell loss in the CA1 region of the hippocampus following transient global ischemia, suggesting potential applications in treating ischemic brain injuries (Zuo et al., 2015).

Synthesis and Characterization for Photochromic Materials

The structural versatility of chromene derivatives, including 7-Methoxy-3-(4-(4-Methylpiperazine-1-Carbonyl)Phenoxy)-4H-Chromen-4-One, facilitates their application in synthesizing photochromic materials and biologically active natural products. Rawat et al. (2006) explored the synthesis of naphthopyran and naphthopyrandione units, which are crucial for developing photochromic materials. Their research demonstrates the potential of chromene chromium carbene complexes in creating novel compounds with unique properties (Rawat et al., 2006).

Eigenschaften

IUPAC Name |

7-methoxy-3-[4-(4-methylpiperazine-1-carbonyl)phenoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-23-9-11-24(12-10-23)22(26)15-3-5-16(6-4-15)29-20-14-28-19-13-17(27-2)7-8-18(19)21(20)25/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPVAPDLBIRJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2612737.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2612738.png)

![2,11-Dichlorodibenzo[b,f][1,4]oxazepine](/img/structure/B2612739.png)

![diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2612742.png)

![2-Chloro-N-[(5-fluoro-1-benzothiophen-2-yl)methyl]acetamide](/img/structure/B2612750.png)

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2612752.png)